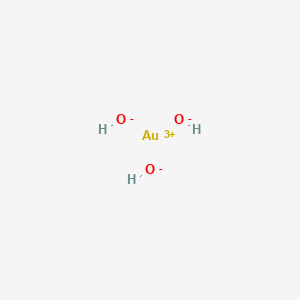
Gold trihydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold trihydroxide, also known as this compound or auric acid, is an inorganic compound with the chemical formula Au(OH)₃. It is a hydroxide of gold and appears as vivid, dark yellow crystals. This compound is known for its low solubility in water and its tendency to dehydrate above 140°C to form gold(III) oxide .
準備方法
Gold trihydroxide can be synthesized through various methods:
-
Synthetic Routes and Reaction Conditions: : One common method involves the reaction of chloroauric acid (HAuCl₄) with an alkali such as sodium hydroxide (NaOH). The reaction is as follows: [ \text{HAuCl}_4 + 4\text{NaOH} \rightarrow \text{Au(OH)}_3 + 4\text{NaCl} + \text{H}_2\text{O} ] This reaction produces gold hydroxide along with sodium chloride and water .
-
Industrial Production Methods: : Industrially, gold hydroxide can be produced through electrochemical methods where gold metal is subjected to moisture and a positive electric potential. This process leads to the formation of voluminous gold hydroxide, which can be used in various applications .
化学反応の分析
Gold trihydroxide undergoes several types of chemical reactions:
Oxidation and Reduction: This compound can be easily dehydrated to form gold(III) oxide (Au₂O₃) when heated above 140°C.
Substitution: It reacts with ammonia to produce fulminating gold, an explosive compound.
Common reagents used in these reactions include chloroauric acid, sodium hydroxide, and ammonia. The major products formed from these reactions are gold(III) oxide and aurates.
科学的研究の応用
作用機序
The mechanism by which gold hydroxide exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: Gold trihydroxide interacts with cysteine or selenocysteine-containing enzymes such as thioredoxin reductase, phosphatases, and cathepsin.
Pathways Involved: These interactions can lead to the inhibition of enzyme activity, triggering cell death via reactive oxygen species (ROS) and other mechanisms.
類似化合物との比較
Gold trihydroxide can be compared with other similar compounds:
Gold(III) Chloride (AuCl₃): Both compounds contain gold in the +3 oxidation state, but gold chloride is more commonly used in chemical synthesis and catalysis.
Copper(II) Hydroxide (Cu(OH)₂): Similar to gold hydroxide, copper hydroxide is used in various industrial applications, but it is more soluble in water and has different chemical properties.
Gold(III) Oxide (Au₂O₃): This compound is formed by the dehydration of gold hydroxide and is used in similar applications, such as catalysis.
This compound is unique due to its specific interactions with biological molecules and its applications in both industrial and medical fields.
特性
分子式 |
Au(OH)3 AuH3O3 |
|---|---|
分子量 |
247.989 g/mol |
IUPAC名 |
gold(3+);trihydroxide |
InChI |
InChI=1S/Au.3H2O/h;3*1H2/q+3;;;/p-3 |
InChIキー |
WDZVNNYQBQRJRX-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[Au+3] |
正規SMILES |
[OH-].[OH-].[OH-].[Au+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















